molecular formula C20H20N2O4S B2823024 (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448139-47-6

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2823024
CAS RN: 1448139-47-6
M. Wt: 384.45
InChI Key: JGFSAIFHZFILGQ-NTCAYCPXSA-N
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Description

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as Compound A, is a synthetic compound with potential therapeutic applications. It belongs to the class of sulfonylurea receptor agonists and has been studied for its potential in treating various diseases.

Scientific Research Applications

Synthetic Applications as New δ-Acyldienyl Anion Equivalent

The compound (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide, due to its structural similarity to vinyl sulfone derivatives, finds application in synthetic organic chemistry as a δ-acyldienyl anion equivalent. For instance, vinyl sulfones like (E)-N-isopropyl-5-tosyl-4-pentenamide have been employed in reactions with aldehydes, propylene oxide, or alkyl halides to stereoselectively obtain hydroxy and alkylated dienamides, indicating the potential utility of our compound in synthesizing complex molecular architectures (Caturla & Nájera, 1998).

Tyrosine Kinase Inhibitors

Another area of application is in the design of tyrosine kinase inhibitors, where analogues with vinylsulfonamide groups have shown potent inhibition. This suggests that compounds like (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide could serve as a scaffold for developing new inhibitors targeting pan-erbB tyrosine kinases, with potential implications in cancer therapy (Smaill et al., 2001).

Copper-Catalyzed Oxidative Amination

The utility of N-aryl sulfonamides and vinyl arenes in copper-catalyzed oxidative amination further underscores the relevance of compounds like (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide in synthesizing enamides and allylic amines. This method offers an efficient route to these valuable synthetic intermediates, highlighting the compound's potential in facilitating the synthesis of bioactive molecules (Liwosz & Chemler, 2013).

Antibacterial Activity

Additionally, the synthesis of sulfonamides containing N,N-diethyl-substituted amido moieties, akin to the structure of (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide, has been explored for their antibacterial properties. Such compounds have shown promising activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibacterial agents (Ajani et al., 2012).

properties

IUPAC Name

2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-16-8-10-17(11-9-16)12-15-27(24,25)22-13-4-5-14-26-19-7-3-2-6-18(19)20(21)23/h2-3,6-12,15,22H,13-14H2,1H3,(H2,21,23)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFSAIFHZFILGQ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide

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